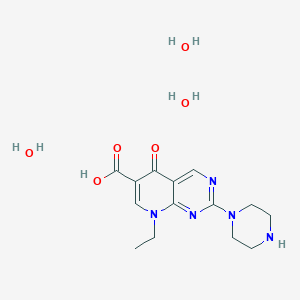

Pipemidic acid trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pipemidic acid trihydrate is a quinolone antibacterial agent that belongs to the pyridopyrimidine class of antibacterials. It was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria. It has been used primarily for the treatment of gastrointestinal, biliary, and urinary infections .

准备方法

Synthetic Routes and Reaction Conditions

Pipemidic acid trihydrate can be synthesized through a series of chemical reactions involving the condensation of ethyl acetoacetate with 2,3-diaminopyridine, followed by cyclization and subsequent reactions to introduce the piperazine ring. The final product is obtained by crystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of solvents like dimethylformamide and methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion to the desired product .

化学反应分析

Types of Reactions

Pipemidic acid trihydrate undergoes various chemical reactions, including:

Oxidation: Pipemidic acid can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, which can have different antibacterial properties and applications .

科学研究应用

Antibacterial Applications

Pipemidic acid is effective against a range of gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.

Clinical Efficacy in Urinary Tract Infections

A study involving 27 patients with UTIs treated with a daily dose of 1.5 g of pipemidic acid trihydrate showed promising results:

- Cure Rates : Patients with acute cystitis and underlying diseases responded well to treatment, while those with indwelling catheters showed no significant improvement in culture results .

- Safety Profile : No serious side effects were reported, indicating a favorable safety profile for short-term use .

In Vitro Studies

Research has demonstrated that pipemidic acid exhibits bactericidal activity at minimal inhibitory concentrations. It remains effective even in the presence of serum or changes in pH, although its efficacy can be influenced by inoculum size .

Antitumor Activity

Recent studies have explored the potential anticancer properties of pipemidic acid when formulated with cyclodextrins to enhance solubility and bioavailability.

Inclusion Complex with Cyclodextrins

A novel approach involved the complexation of pipemidic acid with Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB):

- Increased Bioactivity : The inclusion complex demonstrated a significant increase in antibacterial activity (47.36% improvement against E. coli) and enhanced cytotoxicity against cancer cell lines HepG-2 and MCF-7 (78.08% and 94.27% increases, respectively) compared to free pipemidic acid .

- Methodology : The complex was prepared using the kneading method, confirmed by FT-IR spectroscopy and X-ray powder diffraction, indicating successful formation and stability of the inclusion complex .

Veterinary Applications

Pipemidic acid has also been utilized in veterinary medicine:

- A study on 14 dogs and 2 cats with recurrent UTIs caused by multi-resistant strains showed that oral administration at a dose of 10 mg/kg resulted in clinical recovery without significant side effects .

Toxicity Assessments

Toxicity studies indicate that pipemidic acid is generally low in toxicity:

- The LD50 values range from 300 mg/kg to over 16,000 mg/kg depending on the route of administration . However, some studies noted potential joint abnormalities in young animals at higher doses .

Summary of Findings

| Application Area | Findings |

|---|---|

| Antibacterial | Effective against gram-negative bacteria; high cure rates in UTIs; low side effects reported. |

| Antitumor | Enhanced activity when complexed with cyclodextrins; significant cytotoxic effects on cancer cells. |

| Veterinary Medicine | Successful treatment in animals with recurrent UTIs; low toxicity observed. |

作用机制

Pipemidic acid trihydrate exerts its antibacterial effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition prevents the bacteria from replicating and ultimately leads to their death. The compound is bactericidal at concentrations above the minimal inhibitory concentration .

相似化合物的比较

Pipemidic acid trihydrate is similar to other quinolone antibiotics, such as nalidixic acid, norfloxacin, and ofloxacin. it has unique properties that make it effective against certain bacteria that may be resistant to other quinolones. Its ability to form metal complexes and its zwitterionic nature enhance its ability to penetrate bacterial cells, resulting in enhanced antibacterial activity .

List of Similar Compounds

- Nalidixic acid

- Norfloxacin

- Ofloxacin

- Ciprofloxacin

This compound stands out due to its specific activity against a broader range of gram-negative bacteria and its unique chemical properties that enhance its effectiveness .

属性

CAS 编号 |

72571-82-5 |

|---|---|

分子式 |

C14H19N5O4 |

分子量 |

321.33 g/mol |

IUPAC 名称 |

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2 |

InChI 键 |

DCICOOFVSPQROY-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O |

规范 SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O |

Key on ui other cas no. |

72571-82-5 |

Pictograms |

Irritant; Health Hazard |

同义词 |

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pipemidic acid trihydrate against urinary tract infections?

A1: this compound is a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ] This enzyme is essential for bacterial DNA replication and repair. By inhibiting DNA gyrase, this compound effectively halts bacterial growth and allows the body's immune system to eliminate the infection.

Q2: What is the molecular formula and crystal structure of this compound?

A3: The molecular formula of this compound is C14H17N5O3.3H2O. [] It exists as a triclinic crystal with specific lattice parameters: a = 8.570 Å, b = 8.514 Å, c = 15.208 Å, α = 105.14°, β = 110.84°, γ = 113.96°. This information is crucial for understanding its physical and chemical properties, which can influence its formulation and delivery.

Q3: Is there evidence of resistance developing against this compound?

A4: While the provided research does not delve into specific resistance mechanisms for this compound, it acknowledges that bacteria can develop resistance to antibiotics, including quinolones, over time. [] Understanding the emergence and spread of antibiotic resistance is crucial for optimizing treatment strategies and developing new antimicrobial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。